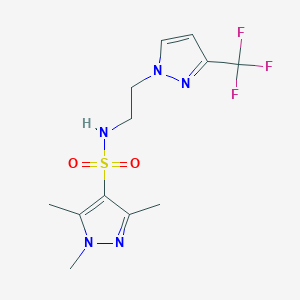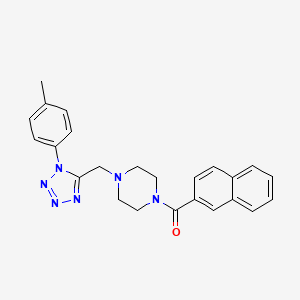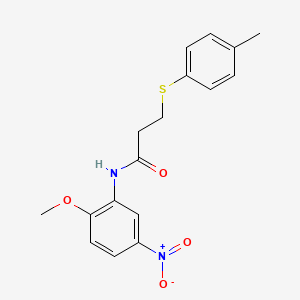![molecular formula C18H17NO3 B2938008 methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate CAS No. 339017-19-5](/img/structure/B2938008.png)
methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate” is a chemical compound with the CAS Number: 339017-19-5 . It has a molecular weight of 295.34 and its IUPAC name is methyl 3- { [ (1E)-3-oxo-2-phenyl-1-butenyl]amino}benzoate . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3/b17-12- . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Scientific Research Applications
Cyclization Reactions
The study by Ukrainets et al. (2014) discusses a cyclization reaction involving a similar compound, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction showcases the compound's utility in synthesizing complex heterocyclic structures which are prevalent in pharmaceuticals and agrochemicals (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Organotin(IV) Complexes
Basu, Masharing, and Das (2012) focused on the synthesis and characterization of diorganotin(IV) complexes with a ligand derived from salicylaldehyde and ortho-aminophenol, which included methyl 2-{4-hydroxy-3-[(2-hydroxy-phenylimino)-methyl]-phenylazo}-benzoate. These complexes exhibit potential for applications in materials science and catalysis due to their unique structural properties (Basu, Masharing, & Das, 2012).
Iron-Catalyzed Benzylation
Kischel et al. (2007) reported an iron-catalyzed benzylation process for 1,3-dicarbonyl compounds using benzylic alcohols, demonstrating the compound's role in facilitating efficient and eco-friendly synthesis pathways. This method is significant for the synthesis of pharmaceutically relevant molecules (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Liquid Crystalline Properties
Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives to investigate their liquid crystalline behaviors, demonstrating the compound's potential in creating materials with specific mesophases and photoluminescent properties. Such materials are crucial for applications in displays and sensors (Han, Wang, Zhang, & Zhu, 2010).
Fluorescence Probe Applications
Singh and Darshi (2002) explored the absorption and fluorescence properties of similar compounds in various media, indicating their usefulness as fluorescence probes in biological and chemical sensing applications (Singh & Darshi, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . The compound has the hazard statements H302, H312, and H332, indicating harm from swallowing, skin contact, and inhalation respectively . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Properties
IUPAC Name |
methyl 3-[[(E)-3-oxo-2-phenylbut-1-enyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPULQPOHGTJEI-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=CC(=C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=CC(=C1)C(=O)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)



![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2937939.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)

![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2937947.png)
![1-Benzyl-4-[[[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]amino]methyl]pyrrolidin-2-one](/img/structure/B2937948.png)
